Trans-methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate
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Overview
Description
rel-(3R,4S)-Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate: is a chiral compound with a pyrrolidine ring substituted with a bromophenyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3R,4S)-Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Bromophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a bromophenyl group, often using a brominating agent such as N-bromosuccinimide (NBS).
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromophenyl group or the ester group, resulting in different functionalized derivatives.
Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, rel-(3R,4S)-Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, rel-(3R,4S)-Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of rel-(3R,4S)-Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- rel-(3R,4S)-Methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate
- rel-(3R,4S)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate
- rel-(3R,4S)-Methyl 4-(2-iodophenyl)pyrrolidine-3-carboxylate
Uniqueness
The uniqueness of rel-(3R,4S)-Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate lies in its bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14BrNO2 |
---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
methyl (3R,4S)-4-(2-bromophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13/h2-5,9-10,14H,6-7H2,1H3/t9-,10+/m1/s1 |
InChI Key |
MTPGTGKQVPJNAH-ZJUUUORDSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC=C2Br |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2Br |
Origin of Product |
United States |
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